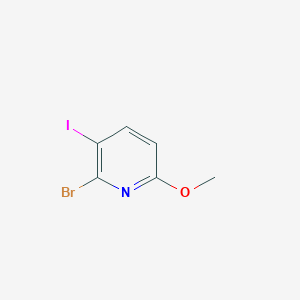

2-Bromo-3-iodo-6-methoxypyridine

Description

BenchChem offers high-quality 2-Bromo-3-iodo-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-iodo-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWGRARQBSSJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Bromo-3-iodo-6-methoxypyridine from 2-bromo-3-hydroxy-6-iodopyridine

Introduction: Strategic Importance of 2-Bromo-3-iodo-6-methoxypyridine

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Their unique electronic properties and defined substitution patterns allow for precise, regioselective introduction of further functionalities, typically through cross-coupling reactions. 2-Bromo-3-iodo-6-methoxypyridine, in particular, is a highly valuable intermediate. The differential reactivity of the bromo and iodo substituents, coupled with the electron-donating nature of the methoxy group, makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a detailed, mechanistically-grounded protocol for the efficient synthesis of this key intermediate from its precursor, 2-bromo-3-hydroxy-6-iodopyridine, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategy: The Williamson Ether Synthesis for Pyridinol Methylation

The conversion of 2-bromo-3-hydroxy-6-iodopyridine to its methoxy derivative is a classic O-methylation reaction. The most robust and widely applied method for this transformation is the Williamson ether synthesis.[1][2][3] This venerable reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]

The core principle involves two key steps:

-

Deprotonation: The weakly acidic hydroxyl group of the pyridinol is deprotonated by a suitable base to form a more nucleophilic pyridinolate anion.

-

Nucleophilic Attack: The resulting anion attacks an electrophilic methyl source, typically an alkyl halide like methyl iodide, displacing the halide leaving group to form the desired ether linkage.[3][4]

The choice of base, solvent, and methylating agent is critical to ensure high yield and selectivity, minimizing potential side reactions.

Mechanistic Rationale and Reagent Selection

The Substrate: 2-bromo-3-hydroxy-6-iodopyridine presents a phenolic hydroxyl group. While hydroxyl groups are generally poor nucleophiles, their conversion to the corresponding alkoxide (or in this case, a pyridinolate) dramatically enhances their nucleophilicity, making the SN2 reaction feasible.

The Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is an excellent choice for this transformation.[5][6] It is sufficiently basic to deprotonate the hydroxyl group but is not so strong as to promote elimination or other side reactions. Its heterogeneous nature in many organic solvents can be advantageous, simplifying workup. Other bases like potassium hydroxide (KOH) have also been successfully employed in similar systems.[1][7]

The Electrophile: Methyl iodide (CH₃I) is a superb electrophile for SN2 reactions.[1][5][7] The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, facilitating a rapid reaction rate.

The Solvent: A polar aprotic solvent is required to dissolve the reagents and facilitate the SN2 mechanism. N,N-Dimethylformamide (DMF) is a common and effective choice as it solvates the potassium cation, leaving the pyridinolate anion relatively "naked" and highly reactive.[5][8] Dimethyl sulfoxide (DMSO) is another excellent option that can accelerate the rate of SN2 reactions.[1][7][8]

A potential side reaction in the methylation of hydroxypyridines is N-methylation of the pyridine ring nitrogen.[9] However, for 3-hydroxypyridines, O-methylation is generally favored. The presence of bulky halogen substituents at the adjacent C2 and distant C6 positions further sterically hinders the nitrogen atom, making O-alkylation the overwhelmingly preferred pathway under these conditions.

Visualizing the Synthetic Workflow

The following diagram outlines the key steps in the synthesis, from starting materials to the final purified product.

Caption: Workflow for the Synthesis of 2-Bromo-3-iodo-6-methoxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the O-methylation of 2-bromo-3-hydroxy-6-iodopyridine.[5]

Materials and Equipment:

-

2-bromo-3-hydroxy-6-iodopyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-bromo-3-hydroxy-6-iodopyridine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (approx. 2 mL per gram of starting material) followed by potassium carbonate (0.91 eq).

-

Reagent Addition: Add methyl iodide (3.5 eq) to the suspension.

-

Heating: Heat the reaction mixture to 100°C and stir vigorously for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Cooling and Precipitation: After 45 minutes, cool the reaction mixture to room temperature.

-

Workup: Slowly add deionized water (approx. 16 mL per gram of starting material) to the cooled mixture. Stir the resulting suspension for 30 minutes to ensure complete precipitation of the product.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

-

Drying: Dry the collected solid thoroughly to yield the final product, 2-Bromo-3-iodo-6-methoxypyridine, as a pale brown solid.[5]

Quantitative Data and Expected Outcome

| Parameter | Value | Reference |

| Starting Material | 2-bromo-3-hydroxy-6-iodopyridine | [5] |

| Reagents | K₂CO₃ (0.91 eq), CH₃I (3.5 eq) | [5] |

| Solvent | DMF | [5] |

| Temperature | 100 °C | [5] |

| Reaction Time | 45 minutes | [5] |

| Product M.W. | 313.92 g/mol | [5] |

| Expected Yield | High (quantitative precipitation often observed) | [5] |

| Product Appearance | Pale brown solid | [5] |

Validation and Characterization

The identity and purity of the synthesized 2-Bromo-3-iodo-6-methoxypyridine should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected ESI+MS value for C₆H₅BrINO is m/z 313.9.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The appearance of a singlet corresponding to the methoxy group protons (O-CH₃) at approximately 3.9 ppm and the disappearance of the hydroxyl proton signal are key indicators of a successful reaction.

-

Melting Point: To assess the purity of the final product.

Conclusion

The methylation of 2-bromo-3-hydroxy-6-iodopyridine via the Williamson ether synthesis using potassium carbonate and methyl iodide in DMF is a straightforward, efficient, and reliable method for producing the valuable synthetic intermediate 2-Bromo-3-iodo-6-methoxypyridine. The protocol is robust, utilizing common laboratory reagents and conditions. By understanding the underlying SN2 mechanism, researchers can confidently apply and, if necessary, adapt this procedure for their specific synthetic needs, ensuring a consistent supply of this versatile chemical building block for applications in drug discovery and beyond.

References

-

Adamczyk, M., Johnson, D. D., & Reddy, R. E. (1999). Chemoselective O-Methylation of Hydroxypyridines. Synthetic Communications, 29(17), 2985-2992. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available from: [Link]

-

ResearchGate. Scheme 2. O-Methylation of 3-hydroxypyridine. Available from: [Link]

-

Freeman, D. B., & Rovis, T. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(10), 2552–2555. Available from: [Link]

-

Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the NMR Spectroscopic Characterization of 2-Bromo-3-iodo-6-methoxypyridine

Introduction: The Structural Significance of a Polysubstituted Pyridine

In the landscape of pharmaceutical and materials science research, polysubstituted pyridine scaffolds are of paramount importance. Their unique electronic properties and defined stereochemistry make them valuable building blocks in the synthesis of complex molecules with diverse biological activities and material properties. 2-Bromo-3-iodo-6-methoxypyridine is one such molecule, presenting a unique substitution pattern that offers multiple points for synthetic diversification. Accurate and unambiguous structural characterization is the bedrock of any research endeavor, and for molecules like this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique available.[1][2][3]

This in-depth technical guide provides a comprehensive overview of the characterization of 2-Bromo-3-iodo-6-methoxypyridine using NMR spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of not just the data, but the underlying principles and experimental considerations for obtaining high-quality, reliable NMR spectra for this class of compounds. We will delve into the expected ¹H and ¹³C NMR spectra, the influence of the various substituents on chemical shifts and coupling constants, and the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.

Principles of NMR Spectroscopy in the Context of 2-Bromo-3-iodo-6-methoxypyridine

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1][2] For the structural elucidation of 2-Bromo-3-iodo-6-methoxypyridine, we are primarily interested in the ¹H (proton) and ¹³C (carbon-13) isotopes.

The key parameters in a 1D NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative substituents, like bromine, iodine, and the methoxy group, will deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J-coupling): This results in the splitting of NMR signals and provides information about the connectivity of atoms. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-iodo-6-methoxypyridine

Due to the absence of publicly available experimental NMR data for 2-Bromo-3-iodo-6-methoxypyridine, the following spectral data is predicted based on established substituent effects on the pyridine ring and data from analogous compounds. Several software packages are available for such predictions, utilizing extensive databases and various algorithms to provide accurate estimations.[1][4][5][6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-3-iodo-6-methoxypyridine is expected to show two signals in the aromatic region corresponding to the two pyridine protons, and one signal in the aliphatic region for the methoxy group protons.

Table 1: Predicted ¹H NMR Data for 2-Bromo-3-iodo-6-methoxypyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 | 1H |

| H-5 | 6.9 - 7.1 | Doublet | 8.0 - 9.0 | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet | - | 3H |

Rationale for Predictions:

-

H-4 and H-5: These two protons are on adjacent carbons and will therefore couple to each other, resulting in two doublets. The pyridine ring protons typically appear in the range of 7.0-8.5 ppm. The electron-withdrawing effects of the bromine and iodine atoms will deshield these protons, shifting them downfield. H-4 is expected to be further downfield than H-5 due to its proximity to the electronegative iodine atom.

-

-OCH₃: The protons of the methoxy group are not coupled to any other protons and will therefore appear as a singlet. Their chemical shift is characteristic for methoxy groups attached to an aromatic ring, typically in the range of 3.8-4.2 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-3-iodo-6-methoxypyridine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 95 - 100 |

| C-4 | 140 - 145 |

| C-5 | 110 - 115 |

| C-6 | 160 - 165 |

| -OCH₃ | 55 - 60 |

Rationale for Predictions:

-

C-2, C-3, and C-6: These carbons are directly attached to electronegative atoms (Br, I, and O, respectively). The carbon attached to the highly electronegative oxygen of the methoxy group (C-6) is expected to be the most downfield. The carbons attached to the halogens (C-2 and C-3) will also be significantly downfield. The carbon bearing the iodine (C-3) is expected to be at a lower chemical shift than the one with bromine (C-2) due to the "heavy atom effect" of iodine.

-

C-4 and C-5: These are the protonated carbons of the pyridine ring. Their chemical shifts are influenced by the overall electronic nature of the substituted ring.

-

-OCH₃: The carbon of the methoxy group will appear in the typical aliphatic region for such a functional group.

Unambiguous Signal Assignment using 2D NMR Spectroscopy

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules. For 2-Bromo-3-iodo-6-methoxypyridine, a suite of 2D experiments including COSY, HSQC, and HMBC would provide a self-validating dataset for its structural confirmation.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. In the COSY spectrum of 2-Bromo-3-iodo-6-methoxypyridine, a cross-peak is expected between the signals of H-4 and H-5, confirming their connectivity.

Caption: Expected COSY correlation for 2-Bromo-3-iodo-6-methoxypyridine.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This is a crucial experiment for assigning the signals of the protonated carbons.

-

A cross-peak will be observed between the H-4 signal and the C-4 signal.

-

A cross-peak will be observed between the H-5 signal and the C-5 signal.

-

A cross-peak will be observed between the -OCH₃ proton signal and the -OCH₃ carbon signal.

Caption: Expected HSQC correlations for 2-Bromo-3-iodo-6-methoxypyridine.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range C-H coupling). This experiment is vital for assigning the quaternary (non-protonated) carbons and for piecing together the molecular skeleton.

Expected key HMBC correlations:

-

H-4 will show correlations to C-2, C-5, and C-6 .

-

H-5 will show correlations to C-3 and C-4 .

-

The -OCH₃ protons will show a strong correlation to C-6 .

Caption: Key expected HMBC correlations for 2-Bromo-3-iodo-6-methoxypyridine.

By combining the information from the 1D spectra with the connectivity data from COSY, HSQC, and HMBC experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, thus confirming the structure of 2-Bromo-3-iodo-6-methoxypyridine.

Experimental Protocol for NMR Analysis

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

-

Select a suitable deuterated solvent: Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Ensure the solvent is of high purity to avoid extraneous signals.

-

Determine the appropriate sample concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL may be necessary.

-

Dissolve the sample: Accurately weigh the sample of 2-Bromo-3-iodo-6-methoxypyridine and dissolve it in the chosen deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

-

Transfer to an NMR tube: Use a clean, high-quality NMR tube. Filter the solution if any particulate matter is present.

-

Add an internal standard (optional but recommended): Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in most organic solvents.

NMR Data Acquisition

-

Instrument setup: The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

1D ¹H NMR: Acquire a standard ¹H spectrum to assess the sample purity and overall spectral features.

-

1D ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

2D Experiments:

-

COSY: A standard gradient-selected COSY experiment is typically sufficient.

-

HSQC: A phase-sensitive gradient-selected HSQC experiment is recommended for optimal resolution and the ability to distinguish CH, CH₂, and CH₃ groups (with appropriate editing).

-

HMBC: A gradient-selected HMBC experiment optimized for a long-range coupling constant of ~8 Hz is a good starting point.

-

Conclusion

The comprehensive NMR spectroscopic characterization of 2-Bromo-3-iodo-6-methoxypyridine is a critical step in its application in research and development. By combining 1D ¹H and ¹³C NMR with 2D techniques such as COSY, HSQC, and HMBC, a complete and unambiguous assignment of its structure can be achieved. This guide provides the foundational knowledge and a practical framework for researchers to confidently characterize this and other similarly complex substituted pyridine molecules, ensuring the integrity and reliability of their scientific endeavors.

References

-

Dalvit, C., & Vulpetti, A. (2019). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, 62(17), 7713-7741. [Link]

-

Mestrelab Research S.L. (2024). Mnova NMRPredict. [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. [Link]

-

ChemAxon. (n.d.). NMR Predictor. [Link]

-

Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

Sources

- 1. Download NMR Predict - Mestrelab [mestrelab.com]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. NMR Database for Faster Structural Data | CAS [cas.org]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. NMR Predictors | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-iodo-3-methoxy-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 2-iodo-3-methoxy-6-methylpyridine (C₇H₈INO). The synthesis, crystallization, and detailed structural elucidation are presented, offering insights into the molecular geometry, intermolecular interactions, and crystalline packing of this substituted pyridine derivative. The presence of a reactive iodo group and the pyridine scaffold makes this compound a valuable building block in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior and designing novel molecules with desired properties. The analysis reveals three independent molecules in the asymmetric unit, characterized by near-planar conformations and organized into a stable crystalline lattice through a network of weak intermolecular interactions.[2][3][4]

Introduction

Substituted pyridines are a cornerstone of modern organic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. The title compound, 2-iodo-3-methoxy-6-methylpyridine, combines several key features: a pyridine ring, a common scaffold in biologically active molecules; a methoxy group, which can influence solubility and receptor binding; a methyl group; and a highly versatile iodine atom.[1] The carbon-iodine bond is relatively weak, making the iodo-substituent an excellent leaving group in various cross-coupling reactions, such as the Suzuki and Sonogashira couplings, rendering the molecule a valuable synthetic intermediate.[1][2]

Crystal structure analysis by single-crystal X-ray diffraction provides the most definitive information about a molecule's three-dimensional arrangement in the solid state. This data is crucial for understanding structure-property relationships, guiding synthetic modifications, and performing computational modeling studies. This guide details the experimental procedures and crystallographic analysis of 2-iodo-3-methoxy-6-methylpyridine, highlighting the key structural features that govern its solid-state architecture.

Experimental Methodology

The experimental workflow for the crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine can be broken down into three main stages: synthesis of the compound, growth of single crystals suitable for X-ray diffraction, and the collection and analysis of diffraction data.

Synthesis of 2-iodo-3-methoxy-6-methylpyridine

The synthesis of the title compound is achieved through the iodination of 3-methoxy-6-methylpyridine.[1] A common and effective method involves the reaction of the starting pyridine derivative with potassium iodide (KI) and iodine (I₂) in a suitable solvent such as tetrahydrofuran (THF).[2][4]

Protocol:

-

To a solution of 3-methoxy-6-methylpyridine in THF, add potassium iodide (KI) and iodine (I₂).

-

Stir the reaction mixture at room temperature for an extended period (e.g., 72 hours) to ensure complete iodination.[2]

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The crude product can then be isolated by filtration.

-

The resulting solid is washed with cold water and dried under vacuum to yield 2-iodo-3-methoxy-6-methylpyridine.[2]

The causality behind this experimental choice lies in the electrophilic substitution mechanism on the pyridine ring. The combination of I₂ and an iodide salt in a suitable solvent generates the electrophilic iodine species required for the substitution reaction. The position of iodination (at the 2-position) is directed by the activating effect of the methoxy group and the inherent electronic properties of the pyridine ring.

Single-Crystal Growth

Obtaining high-quality single crystals is often the most critical and challenging step in X-ray crystallographic analysis. For 2-iodo-3-methoxy-6-methylpyridine, single crystals suitable for diffraction studies were grown by the slow evaporation of a solution of the compound in ethyl acetate.[2]

Protocol:

-

Dissolve the synthesized 2-iodo-3-methoxy-6-methylpyridine in a minimal amount of ethyl acetate.

-

Loosely cover the container to allow for the slow evaporation of the solvent at room temperature.

-

Over a period of several days to a week, well-formed crystals should appear.

-

Carefully select a crystal of appropriate size and quality for mounting on the diffractometer.

The choice of solvent is crucial; ethyl acetate provides a good balance of solubility for the compound and a suitable evaporation rate to promote slow, ordered crystal growth rather than rapid precipitation.

X-ray Data Collection and Structure Refinement

A selected single crystal was mounted on a suitable X-ray diffractometer. The data collection is typically performed at a low temperature to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Workflow for Data Collection and Refinement:

Caption: Workflow for X-ray data collection and structure refinement.

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. The initial model of the structure is typically obtained using direct methods, and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Results and Discussion

The crystal structure analysis of 2-iodo-3-methoxy-6-methylpyridine reveals several key features regarding its molecular and supramolecular structure.

Molecular Structure

The asymmetric unit of the crystal lattice contains three independent molecules of 2-iodo-3-methoxy-6-methylpyridine.[2][3][4] This indicates that the three molecules are not related by any crystallographic symmetry elements within the unit cell. The bond lengths and angles within all three molecules are within the expected ranges for substituted pyridine derivatives.

The core pyridine ring in each of the three independent molecules is essentially planar.[2][3][4] The substituents (iodo, methoxy, and methyl groups) show only slight deviations from this plane. The root-mean-square (r.m.s.) deviations for the non-hydrogen atoms of the three molecules are 0.0141 Å, 0.0081 Å, and 0.0066 Å, respectively, confirming their planarity.[2][3][4] The methoxy and methyl groups are situated on opposite sides of the pyridine ring.[1]

Table 1: Key Molecular Information

| Parameter | Value |

| Chemical Formula | C₇H₈INO |

| Molecular Weight | 249.05 g/mol [1] |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Molecules per Asymmetric Unit | 3[2][3][4] |

Crystal Packing and Intermolecular Interactions

The three independent molecules in the asymmetric unit are arranged in a similar orientation.[2][3][4] The polar methoxy groups of the three molecules are aligned on one side, while the non-polar methyl groups are on the other side.[2][3][4] The dihedral angles between the planes of the three pyridine rings are 58.09(3)°, 66.64(4)°, and 71.5(3)°.[2][3][4]

The crystal packing is stabilized by a network of weak intermolecular interactions. Notably, weak C—H⋯O hydrogen bonds are observed, which link two of the independent molecules into dimers.[2][3][4] Additionally, short I⋯N contacts with a distance of 4.046(3) Å are present.[2][3][4] While longer than a typical covalent bond, this distance is shorter than the sum of the van der Waals radii of iodine and nitrogen, suggesting a weak halogen bonding interaction. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, in this case, the nitrogen atom of an adjacent pyridine ring.[5]

Caption: Intermolecular interactions in the crystal lattice.

Table 2: Key Intermolecular Contacts

| Interaction Type | Donor-Acceptor | Distance (Å) |

| Halogen Bond | I⋯N | 4.046(3)[2][4] |

| Hydrogen Bond | C—H⋯O | (details not specified in source)[2][4] |

Conclusion

The single-crystal X-ray diffraction analysis of 2-iodo-3-methoxy-6-methylpyridine provides a detailed and unambiguous determination of its molecular and crystal structure. The presence of three independent, nearly planar molecules in the asymmetric unit is a notable feature. The crystal packing is governed by a combination of weak C—H⋯O hydrogen bonds, leading to the formation of dimers, and short I⋯N contacts indicative of halogen bonding.

This structural information is invaluable for researchers in drug development and materials science. The defined geometry can be used for in silico studies such as molecular docking to predict binding affinities with biological targets.[1] Furthermore, understanding the intermolecular interactions that dictate the crystal packing is crucial for solid-state chemistry, including polymorphism studies and the design of crystalline materials with specific properties. The reactive iodine at the 2-position solidifies the role of this compound as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.[1]

References

-

Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-methoxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3269. [Link]

-

ResearchGate. (2025, August 10). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. [Link]

-

Guo, W., Liu, X., Li, L., & Deng, D. (2009). 2-Iodo-3-meth-oxy-6-methyl-pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3269. [Link]

-

Hendricks, S. B., Maxwell, L. R., Mosley, V. L., & Jefferson, M. E. (1933). X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. The Journal of Chemical Physics, 1(8), 549-565. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

Weng, Z., Jiang, L., Wu, T., Wang, Y., Yuan, B., & Feng, X. (2021). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Chemical Science, 12(2), 540-556. [Link]

Sources

- 1. Buy 2-Iodo-3-methoxy-6-methylpyridine | 154497-82-2 [smolecule.com]

- 2. 2-Iodo-3-methoxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Iodo-3-meth-oxy-6-methyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solvent Maze: A Technical Guide to the Solubility of 2-Bromo-6-iodo-3-methoxypyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and organic synthesis, understanding the solubility of a compound is paramount. It is a critical parameter that dictates everything from reaction kinetics to bioavailability. This guide provides a comprehensive exploration of the solubility of 2-Bromo-6-iodo-3-methoxypyridine, a versatile building block in medicinal chemistry.[1] As a Senior Application Scientist, this document is crafted to not only present data but to also offer insights into the underlying principles and practical methodologies for determining and predicting solubility.

The Molecular Profile of 2-Bromo-6-iodo-3-methoxypyridine: A Prelude to its Solubility

Before delving into its behavior in various solvents, it is crucial to understand the structural and physicochemical properties of 2-Bromo-6-iodo-3-methoxypyridine. These characteristics are the primary determinants of its solubility.

Table 1: Physicochemical Properties of 2-Bromo-6-iodo-3-methoxypyridine

| Property | Value | Source |

| CAS Number | 321535-37-9 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₅BrINO | [2][3][4] |

| Molecular Weight | 313.92 g/mol | [3][4][6][8] |

| Appearance | Solid | [3][6] |

| Density | 2.166 g/cm³ | [2] |

| Boiling Point | 315.7°C at 760 mmHg | [2] |

| XLogP3 | 2.5 | [2] |

The presence of a pyridine ring, a methoxy group, a bromine atom, and an iodine atom imparts a unique electronic and steric profile to the molecule. The pyridine nitrogen and the methoxy oxygen are capable of acting as hydrogen bond acceptors, while the overall large, halogenated structure contributes to its lipophilicity, as indicated by the XLogP3 value. This duality suggests a nuanced solubility profile, with potential for dissolution in a range of organic solvents.

Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The age-old adage "like dissolves like" remains a fundamental principle in predicting solubility.[9][10] This concept is rooted in the polarity of both the solute and the solvent.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have low dipole moments and primarily interact with nonpolar solutes through weaker van der Waals forces.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have large dipole moments but lack acidic protons. They are excellent at dissolving a wide range of compounds.

Given the structure of 2-Bromo-6-iodo-3-methoxypyridine, we can anticipate its solubility behavior. The presence of the polar pyridine and methoxy groups suggests some affinity for polar solvents. However, the bulky and nonpolar bromo and iodo substituents, along with the aromatic ring, indicate a significant nonpolar character. Therefore, it is expected to exhibit greater solubility in moderately polar to nonpolar organic solvents.

A Predictive Framework for Solubility

Based on these principles, we can construct a qualitative prediction of the solubility of 2-Bromo-6-iodo-3-methoxypyridine in a selection of common organic solvents.

Table 2: Predicted Solubility of 2-Bromo-6-iodo-3-methoxypyridine

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low to Moderate | The molecule's polarity will likely limit solubility in a purely nonpolar solvent. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | Pi-pi stacking interactions between the aromatic rings of toluene and the pyridine ring could enhance solubility. |

| Diethyl Ether | Slightly Polar | Moderate | The ether's slight polarity may accommodate both the polar and nonpolar features of the solute. |

| Dichloromethane | Polar Aprotic | High | Its polarity is well-suited to dissolve molecules with mixed polarity characteristics. |

| Ethyl Acetate | Moderately Polar | High | A good balance of polarity to interact with the pyridine and methoxy groups while accommodating the nonpolar halogens. |

| Acetone | Polar Aprotic | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Isopropanol | Polar Protic | Moderate | The alcohol's hydrogen bonding capability may be less effective due to the steric hindrance around the nitrogen and oxygen atoms. |

| Methanol | Polar Protic | Low to Moderate | Similar to isopropanol, but its higher polarity may be less favorable for the nonpolar portions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Polar Aprotic | Very High | Known as a universal organic solvent, it is expected to readily dissolve the compound. |

| Dimethylformamide (DMF) | Highly Polar Aprotic | Very High | Similar to DMSO, it is a powerful solvent for a wide array of organic molecules. |

Experimental Verification: A Protocol for Determining Solubility

Theoretical predictions provide a valuable starting point, but empirical testing is essential for accurate solubility data. The following is a standardized protocol for determining the solubility of 2-Bromo-6-iodo-3-methoxypyridine.

Materials and Equipment

-

2-Bromo-6-iodo-3-methoxypyridine

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the systematic process for determining the solubility of the target compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Bromo-6-iodo-3-methoxypyridine (e.g., 10 mg) into a series of glass vials.

-

Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Vortex the vials vigorously for 1 minute to ensure initial dispersion.

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2-Bromo-6-iodo-3-methoxypyridine of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze the standard solutions and the filtered supernatant from each solvent by HPLC to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions to accurately quantify the concentration in the experimental samples. The concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature.

-

The Significance of Solubility in Drug Development

The solubility of a lead compound like 2-Bromo-6-iodo-3-methoxypyridine is a critical determinant of its therapeutic potential. This versatile compound serves as a key building block in the synthesis of a wide array of complex molecules, particularly those targeting critical signaling pathways in various diseases.[1] Its utility lies in its role as a scaffold for constructing substituted pyridine derivatives through carbon-carbon and carbon-nitrogen bond-forming reactions.[1]

-

Synthetic Chemistry: Solubility dictates the choice of reaction solvents and can influence reaction rates and yields. Poor solubility can lead to heterogeneous reaction mixtures, making purification and scale-up challenging.

-

Formulation Development: For a drug to be effective, it must be formulated in a manner that allows for its dissolution in physiological fluids. Understanding its solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is heavily influenced by its solubility. A compound with poor aqueous solubility will likely have low oral bioavailability, limiting its therapeutic efficacy.

The following diagram illustrates the logical relationship between solubility and key stages of drug development.

Caption: Impact of solubility on drug development stages.

Conclusion

The solubility of 2-Bromo-6-iodo-3-methoxypyridine is a multifaceted property governed by its unique molecular structure. While theoretical predictions based on the "like dissolves like" principle provide a solid foundation for estimating its behavior, rigorous experimental determination is indispensable for obtaining accurate and reliable data. This technical guide has provided both a predictive framework and a detailed experimental protocol to empower researchers in their synthetic and drug development endeavors. A thorough understanding and characterization of solubility are not merely academic exercises; they are critical steps in the journey of transforming a promising molecule into a life-saving therapeutic.

References

-

CHEMISTRY FOR EVERYONE. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g) | Reagentia. (n.d.). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. 2-ブロモ-6-ヨード-3-メトキシピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g) | Reagentia [reagentia.eu]

- 8. benchchem.com [benchchem.com]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine (CAS 321535-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-iodo-3-methoxypyridine, identified by CAS number 321535-37-9, is a halogenated pyridine derivative that serves as a versatile and strategic building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group and two different halogen atoms on the pyridine core, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed safety and handling protocols, and an exploration of its applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

The strategic placement of both a bromine and an iodine atom allows for selective, sequential cross-coupling reactions, a feature of significant interest to medicinal chemists.[2] The differential reactivity of the carbon-iodine and carbon-bromine bonds enables the controlled introduction of various substituents, facilitating the synthesis of diverse compound libraries for drug discovery programs.[2] This guide aims to equip researchers with the necessary knowledge to effectively and safely utilize this valuable synthetic intermediate.

Physicochemical Properties

2-Bromo-6-iodo-3-methoxypyridine is a white to yellow solid at room temperature.[3] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 321535-37-9 | |

| Molecular Formula | C₆H₅BrINO | |

| Molecular Weight | 313.92 g/mol | |

| Appearance | White to yellow solid | [3] |

| Density | 2.166 g/cm³ | [4] |

| Boiling Point | 315.7°C at 760 mmHg | [4] |

| Flash Point | 144.7°C | [4] |

| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N | |

| SMILES | COc1ccc(I)nc1Br |

Reactivity and Synthetic Applications

The synthetic utility of 2-bromo-6-iodo-3-methoxypyridine lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive and will typically undergo oxidative addition to a palladium(0) catalyst under milder conditions than the carbon-bromine bond.[2] This allows for a stepwise functionalization of the pyridine ring.

This building block is particularly valuable in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, especially in oncology.[5][6] The pyridine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site.[1]

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. By carefully selecting the reaction conditions, it is possible to selectively couple a boronic acid at the 6-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.[1]

-

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.[1] Similar to the Suzuki coupling, the greater reactivity of the C-I bond allows for the selective introduction of an amine at the 6-position.

The following diagram illustrates the general workflow for the sequential functionalization of 2-bromo-6-iodo-3-methoxypyridine.

Caption: Safe handling and disposal workflow.

Toxicological Information

Analytical Methods

Specific, validated analytical methods for the quality control of 2-bromo-6-iodo-3-methoxypyridine are not widely published. Some suppliers state that they do not collect analytical data for this product. However, standard analytical techniques can be applied for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. A published synthesis reports ESI+MS data. [3]* Chromatography (HPLC, GC): To determine the purity of the compound.

It is the responsibility of the user to verify the identity and purity of this reagent before use.

Conclusion

2-Bromo-6-iodo-3-methoxypyridine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its differential reactivity allows for the strategic and sequential introduction of substituents, making it a powerful tool for the synthesis of complex molecules such as kinase inhibitors. While it offers significant synthetic advantages, it is also a hazardous substance that requires careful handling and adherence to strict safety protocols. The lack of extensive toxicological and analytical data in the public domain necessitates that researchers and drug development professionals exercise due diligence in its use and characterization.

References

- Felpin, F.-X., & Fouquet, E. (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemistry – A European Journal, 16(42), 12440-12449.

- Guillon, J., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572-6575.

- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (2014).

-

Enfanos. (n.d.). Purity of Reagents. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-6-iodo-3,4-dimethoxypyridine. Retrieved from [Link]

- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.

- de L. F. de C. Gomes, M. N., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14833-14915.

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

- D'Cruz, O. J., et al. (2002). Two-year toxicity and carcinogenicity studies in B(6)C(3)F(1) mice with 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07), a novel anti-HIV and contraceptive agent. Toxicology, 176(1-2), 113-127.

- Meng, F., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 755(2), 117-123.

-

Reagentia. (n.d.). 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Retrieved from [Link]

- da Silva, G. P., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(30), 27173-27183.

- U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 2,3-Toluenediamine (CASRN 2687-25-4).

- Wiebe, A., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics, 6(1), 18.

- Dvořáková, H., et al. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 1, Unit 1.16.

- U.S. Environmental Protection Agency. (2020). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0).

- RIVM. (2015). An overview of the available data on the mutagenicity and carcinogenicity of 1-bromopropane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Two-year toxicity and carcinogenicity studies in B(6)C(3)F(1) mice with 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07), a novel anti-HIV and contraceptive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rivm.nl [rivm.nl]

An In-depth Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine: A Key Intermediate in Pharmaceutical Research

This guide provides a comprehensive technical overview of 2-Bromo-6-iodo-3-methoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. While the initial query specified "2-Bromo-3-iodo-6-methoxypyridine," extensive database searches consistently identify the subject of relevant research and commercial availability as 2-Bromo-6-iodo-3-methoxypyridine . This document will focus on the latter, providing detailed information on its molecular characteristics, synthesis, and applications.

Core Molecular and Physicochemical Properties

2-Bromo-6-iodo-3-methoxypyridine is a solid chemical compound that serves as a versatile building block in organic synthesis. Its distinct structural features, including a pyridine core with bromine, iodine, and methoxy substituents, offer multiple reactive sites for constructing complex molecular architectures.

Molecular Formula and Weight

The empirical and molecular formula for this compound is C₆H₅BrINO.[1][2] This composition gives it a molecular weight of approximately 313.92 g/mol .[2][3]

Key Identifiers and Properties

A summary of the key identifiers and physicochemical properties for 2-Bromo-6-iodo-3-methoxypyridine is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrINO | [1][2] |

| Molecular Weight | 313.92 g/mol | [2][3] |

| CAS Number | 321535-37-9 | [1] |

| Appearance | Solid | |

| Density | 2.166 g/cm³ | [1] |

| Boiling Point | 315.7°C at 760 mmHg | [1] |

| Flash Point | 144.7°C | [1] |

| InChI Key | LHDNVVCKJSWJKM-UHFFFAOYSA-N | [3] |

Synthesis of 2-Bromo-6-iodo-3-methoxypyridine

The synthesis of 2-Bromo-6-iodo-3-methoxypyridine is typically achieved through the methylation of its precursor, 2-bromo-3-hydroxy-6-iodopyridine. This reaction is a critical step in making the title compound available for further synthetic applications.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.

Caption: Synthesis workflow for 2-Bromo-6-iodo-3-methoxypyridine.

Detailed Experimental Protocol

The following protocol is based on established methodologies for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.[3]

Materials:

-

2-bromo-3-hydroxy-6-iodopyridine (40 g, 133 mmol)

-

Potassium Carbonate (K₂CO₃) (16.77 g, 121 mmol)

-

Methyl Iodide (66.3 g, 467 mmol)

-

Dimethylformamide (DMF) (80 ml)

-

Water (650 mL)

Procedure:

-

A solution of 2-bromo-3-hydroxy-6-iodopyridine is prepared in DMF.[3]

-

Potassium carbonate and methyl iodide are added to the solution.[3]

-

The reaction mixture is stirred for 45 minutes at a temperature of 100°C.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

Water is added to the cooled mixture, which is then stirred for an additional 30 minutes.[3]

-

The resulting solid precipitate is isolated by filtration.[3]

-

The isolated solid is dried to yield the final product, 2-Bromo-6-iodo-3-methoxypyridine.[3]

Applications in Drug Discovery and Medicinal Chemistry

2-Bromo-6-iodo-3-methoxypyridine is a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. Its utility stems from the presence of two different halogen atoms, bromine and iodine, which can be selectively functionalized through various cross-coupling reactions. This allows for the sequential introduction of different molecular fragments, a key strategy in the construction of diverse compound libraries for drug discovery.

The pyridine core itself is a common scaffold in many biologically active compounds. The methoxy group can also influence the molecule's electronic properties and binding interactions with biological targets. While specific applications for 2-Bromo-6-iodo-3-methoxypyridine are often proprietary, related structures like 2-Bromo-3-methoxypyridine are known to be instrumental in synthesizing compounds targeting critical signaling pathways in diseases such as cancer and neurological disorders.[4] The ability to undergo reactions like Suzuki-Miyaura coupling makes these types of molecules excellent starting materials for novel pharmaceutical agents.[4]

Safety and Handling

Proper handling of 2-Bromo-6-iodo-3-methoxypyridine is essential in a laboratory setting.

Hazard Identification

According to safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or be harmful if swallowed. The signal word associated with this compound is "Warning".

Storage Recommendations

It is recommended to store 2-Bromo-6-iodo-3-methoxypyridine in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is advised.[2]

Conclusion

2-Bromo-6-iodo-3-methoxypyridine is a key chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and established synthetic routes make it a valuable tool for medicinal chemists. The strategic placement of its functional groups allows for versatile chemical modifications, enabling the synthesis of novel compounds for biological screening. As research into new therapeutic agents continues, the demand for such versatile building blocks is likely to grow.

References

-

2-bromo-6-iodo-3-methoxypyridine. Echemi.

-

Synthesis routes of 2-Bromo-6-iodo-3-methoxypyridine. Benchchem.

-

2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9. Sigma-Aldrich.

-

416194 2-Bromo-6-iodo-3-methoxypyridine CAS: 321535-37-9. United States Biological.

-

2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9. Sigma-Aldrich.

-

2-Bromo-3-methoxypyridine 97 24100-18-3. Sigma-Aldrich.

-

2-Bromo-3-methoxy-6-methylpyridine synthesis. ChemicalBook.

-

Application Notes and Protocols for 2-Bromo-3-methoxypyridine in Medicinal Chemistry Research. Benchchem.

-

Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com.

-

Synthesis process of 2-bromo-4-iodo-3-methylpyridine. Eureka | Patsnap.

-

3-Bromo-5-iodo-2-methoxy-6-methylpyridine. Benchchem.

-

2-Bromo-3-iodohexane | C6H12BrI | CID 54541295. PubChem - NIH.

-

Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. MDPI.

Sources

Navigating the Landscape of a Niche Pyridine Intermediate: A Technical Guide to 2-Bromo-6-iodo-3-methoxypyridine for Advanced Research

An Important Note on Isomeric Specificity: Initial inquiries for "2-Bromo-3-iodo-6-methoxypyridine" have revealed a significant challenge in sourcing this specific isomer. Extensive searches for a corresponding CAS number, commercial suppliers, and dedicated synthesis literature have been unfruitful. In contrast, the isomeric compound, 2-Bromo-6-iodo-3-methoxypyridine (CAS No. 321535-37-9) , is readily available commercially and is well-documented. This guide will therefore focus on the latter, providing a comprehensive overview of its commercial availability, purity, and analytical methods, as it is highly probable that this is the compound of interest for researchers and developers in the field.

Commercial Availability and Supplier Overview

2-Bromo-6-iodo-3-methoxypyridine is a key building block in medicinal chemistry and drug discovery, valued for its unique substitution pattern that allows for diverse synthetic transformations. A range of chemical suppliers offer this compound, typically for research and development purposes.

| Supplier Category | Representative Companies | Typical Purity | Notes |

| Major Global Suppliers | Sigma-Aldrich (AldrichCPR) | Varies; some listings do not specify analytical data collection. | Often supplied for early-stage discovery research where the buyer assumes responsibility for purity confirmation. |

| Specialty Chemical Suppliers | Santa Cruz Biotechnology, Alfa Chemistry, Fluorochem | 95.0% - 97%[1] | Often provide more detailed specifications and may offer different grades. |

| Chemical Marketplaces | Echemi, BenchChem | Varies by listing | Connects buyers with various manufacturers and traders, primarily based in China.[2][3] |

| Regional and Niche Suppliers | United States Biological, Reagentia, Novasyn Organics | "Highly Purified"[4] | May offer specialized packaging or quantities. |

It is imperative for researchers to scrutinize the certificate of analysis (CoA) from any supplier to confirm the identity and purity of the purchased material. Some suppliers, particularly those catering to early discovery, explicitly state that they do not collect analytical data, placing the onus of quality control on the end-user.

Synthesis, Potential Impurities, and Quality Control

Understanding the synthetic route to 2-Bromo-6-iodo-3-methoxypyridine is crucial for anticipating potential impurities that may impact downstream applications. A common synthetic pathway involves the methylation of a hydroxyl precursor.[5]

Caption: A generalized workflow for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.

Key Reagents and Their Implications for Purity:

-

Starting Material: Incomplete reaction can lead to the presence of unreacted 2-bromo-3-hydroxy-6-iodopyridine in the final product.

-

Methylating Agent: Methyl iodide is a common methylating agent used in this synthesis.[5]

-

Base and Solvent: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are typically used.[5] Residual solvent can be a common impurity if not adequately removed during purification.

Potential Impurities:

Based on the synthetic route, the following impurities should be considered during quality control analysis:

-

Unreacted Starting Material: 2-Bromo-3-hydroxy-6-iodopyridine.

-

Over-methylated Byproducts: While less common for a pyridine nitrogen, methylation at other positions could theoretically occur under harsh conditions.

-

Positional Isomers: Depending on the synthetic strategy for the starting material, other isomers of bromo-iodo-methoxypyridine could be present.

-

Residual Solvents: DMF from the reaction or other solvents used in purification.

-

Inorganic Salts: Residual potassium carbonate or other salts from the work-up.

Purity Determination and Analytical Methods

A multi-pronged analytical approach is recommended to ensure the purity and identity of 2-Bromo-6-iodo-3-methoxypyridine.

Caption: A workflow for the comprehensive purity analysis of 2-Bromo-6-iodo-3-methoxypyridine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the main component from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid.

-

Gradient Program:

-

Start with 95% A, 5% B.

-

Ramp to 5% A, 95% B over 20 minutes.

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase.

This method should effectively separate the non-polar 2-Bromo-6-iodo-3-methoxypyridine from more polar impurities like the unreacted hydroxyl starting material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile and thermally stable compounds. Given the boiling point of the related 2-bromo-6-methoxypyridine is 206 °C, GC-MS is a viable method for purity assessment of 2-Bromo-6-iodo-3-methoxypyridine.[6]

Experimental Protocol: GC-MS Analysis

-

Instrumentation: GC-MS system with a capillary column.

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program:

-

Initial temperature of 100 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 10 minutes.

-

-

Injection: Splitless injection of a sample dissolved in a suitable solvent (e.g., dichloromethane).

-

MS Detection: Electron ionization (EI) with a scan range of m/z 50-500.

The mass spectrum will confirm the molecular weight (313.92 g/mol ) and fragmentation pattern, aiding in identity confirmation and impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities. For 2-Bromo-6-iodo-3-methoxypyridine, the proton NMR should show characteristic signals for the methoxy group and the two aromatic protons on the pyridine ring. The integration of these signals can be used for a semi-quantitative purity assessment.

Handling and Storage

2-Bromo-6-iodo-3-methoxypyridine is classified as an acute toxicant (oral) and an irritant.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers recommend storage at -20°C for long-term stability.[4]

References

-

Reagentia. (n.d.). 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2-Bromo-6-iodo-3,4-dimethoxypyridine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. Retrieved from [Link]

Sources

- 1. 2-Bromo-6-iodo-3-methoxypyridine, 95.0%, 25g [scisupplies.eu]

- 2. 2-BROMO-6-IODO-3-METHOXYPYRIDINE suppliers & manufacturers in China [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-溴-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Bromo-6-iodo-3-methoxypyridine AldrichCPR 321535-37-9 [sigmaaldrich.com]

A Guide to the Spectroscopic Characterization of 2-Bromo-6-iodo-3-methoxypyridine

Foreword

In the field of medicinal chemistry and materials science, the precise structural confirmation of novel heterocyclic compounds is paramount. Halogenated methoxypyridines serve as versatile scaffolds and key intermediates in the synthesis of complex molecular architectures. While a vast number of derivatives are conceivable, the public availability of comprehensive analytical data for each specific isomer can be limited.

This guide addresses the spectroscopic characterization of 2-Bromo-3-iodo-6-methoxypyridine. However, a thorough search of scientific literature and spectral databases reveals a scarcity of published data for this specific compound. In contrast, verifiable data exists for its constitutional isomer, 2-Bromo-6-iodo-3-methoxypyridine (CAS No. 321535-37-9).[1]

Therefore, this document will use 2-Bromo-6-iodo-3-methoxypyridine as a primary case study. The principles, protocols, and interpretive logic detailed herein are directly applicable to the originally requested compound and provide researchers with a robust framework for the characterization of similarly substituted pyridine rings. We will proceed by detailing the gold-standard spectroscopic workflows required for unambiguous structural elucidation, providing expert interpretation based on established principles and data from closely related analogues.

Molecular Structure and Analysis Rationale

The unequivocal identification of a molecule like 2-Bromo-6-iodo-3-methoxypyridine requires a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined data serves as a self-validating system.

-

Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) elucidates the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

The structure and standard numbering for our case-study compound, 2-Bromo-6-iodo-3-methoxypyridine, are shown below. This numbering is critical for the correct assignment of NMR signals.

Figure 1: Structure of 2-Bromo-6-iodo-3-methoxypyridine

Caption: Workflow for unambiguous structural characterization.

Summary of Spectroscopic Data

The following table summarizes the key analytical data for 2-Bromo-6-iodo-3-methoxypyridine .

| Technique | Parameter | Observed / Predicted Value |

| Identity | Molecular Formula | C₆H₅BrINO [1] |

| Molecular Weight | 313.92 g/mol | |

| Mass Spec. (ESI) | [M]⁺ (⁷⁹Br) | m/z 312.8600 |

| [M+2]⁺ (⁸¹Br) | m/z 314.8580 | |

| ¹H NMR (Predicted) | -OCH₃ | ~3.9-4.1 ppm (s, 3H) |

| H-4 | ~7.0-7.2 ppm (d, 1H, J ≈ 8-9 Hz) | |

| H-5 | ~7.4-7.6 ppm (d, 1H, J ≈ 8-9 Hz) | |

| ¹³C NMR (Predicted) | -OCH₃ | ~55-60 ppm |

| C-6 (C-I) | ~85-95 ppm | |

| Pyridine Ring Carbons | 4 signals in the 110-145 ppm range | |

| IR (Predicted) | Aromatic C-H stretch | 3100-3000 cm⁻¹ |

| Aliphatic C-H stretch | 2950-2850 cm⁻¹ | |

| C=C, C=N stretch | ~1600-1450 cm⁻¹ | |

| C-O-C stretch | ~1250 cm⁻¹ and ~1050 cm⁻¹ |

References

-

PubChem. 2-Bromo-6-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

Amerigo Scientific. 2-Bromo-6-iodo-3,4-dimethoxypyridine. Available at: [Link]

-

MOST Wiedzy. DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Available at: [Link]

-

Mohamed, K. S., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. Available at: [Link]

-

SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR]. Wiley-VCH. Available at: [Link]

-

Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786–801. Available at: [Link]

-

Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Supporting Information. Available at: [Link]

-

Lee, S. H., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Fadda, A. A., et al. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-181. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a. Available at: [Link]

-

Adhikari, A. V., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6). Available at: [Link]

-

Muthadi, S., et al. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). ResearchGate. Available at: [Link]

-

PubChemLite. 2-bromo-4-iodo-6-methoxypyridine (C6H5BrINO). Université du Luxembourg. Available at: [Link]

-

Reagentia. 2-BROMO-6-IODO-3-METHOXYPYRIDINE (1 x 5 g). Available at: [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

ResearchGate. 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce/National Bureau of Standards. Available at: [Link]

-

SpectraBase. 2-Bromo-3-methoxypyridine - Optional[Raman] - Spectrum. Wiley-VCH. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 2-Bromo-3-iodo-6-methoxypyridine

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1] For researchers and professionals in drug development, the ability to selectively construct complex molecular architectures is paramount. This guide provides an in-depth technical overview and detailed protocols for the selective Suzuki-Miyaura coupling of 2-bromo-3-iodo-6-methoxypyridine. This dihalogenated pyridine derivative offers a unique platform for sequential and site-selective functionalization, enabling the synthesis of novel substituted pyridines with significant potential in medicinal chemistry and materials science.

The strategic advantage of 2-bromo-3-iodo-6-methoxypyridine lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the carbon-bromine bond.[2][3] This inherent reactivity difference allows for highly selective coupling at the 3-position (the site of the iodine atom) while leaving the 2-position (the site of the bromine atom) intact for subsequent transformations. This application note will elucidate the mechanistic underpinnings of this selectivity and provide field-proven protocols to achieve high-yielding, selective arylations.

Mechanistic Rationale for Selectivity

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The selectivity observed in the coupling of 2-bromo-3-iodo-6-methoxypyridine is determined at the initial, and often rate-determining, oxidative addition step.[4]

The relative reactivity of aryl halides in the oxidative addition to a Pd(0) complex follows the general trend: I > Br > Cl.[6] This is a consequence of the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most easily cleaved by the palladium catalyst. This principle is the foundation for the selective functionalization of di- and polyhalogenated aromatic and heteroaromatic compounds.[7]

In the case of 2-bromo-3-iodo-6-methoxypyridine, the palladium(0) catalyst will preferentially insert into the C-I bond at the 3-position, initiating the catalytic cycle and leading to the formation of a 2-bromo-6-methoxy-3-arylpyridine. The C-Br bond at the 2-position remains largely unreacted under carefully controlled conditions, providing a handle for further synthetic diversification.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Comparative Reactivity in Dihalopyridines

The following table summarizes typical reaction conditions and outcomes for the selective Suzuki-Miyaura coupling of various dihalopyridines, illustrating the preferential reactivity at the C-I bond. This data provides a strong basis for the protocol development for 2-bromo-3-iodo-6-methoxypyridine.

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) & Yield(s) |

| 1 | 2-Bromo-3-iodopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 2-Bromo-3-phenylpyridine (85%) |

| 2 | 2-Bromo-5-iodopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 2-Bromo-5-(4-methoxyphenyl)pyridine (92%) |

| 3 | 3-Bromo-5-iodopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 3-Bromo-5-(thiophen-3-yl)pyridine (88%) |

| 4 | 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 10 | 2-Chloro-4-phenylpyridine (90%) |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the selective Suzuki-Miyaura coupling of 2-bromo-3-iodo-6-methoxypyridine with an arylboronic acid. This protocol is a robust starting point and may be optimized for specific substrates.

Materials and Reagents

-

2-Bromo-3-iodo-6-methoxypyridine (1.0 equiv.)

-

Arylboronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Reaction Setup and Procedure

Caption: Figure 2: Experimental Workflow for Selective Suzuki Coupling.

-